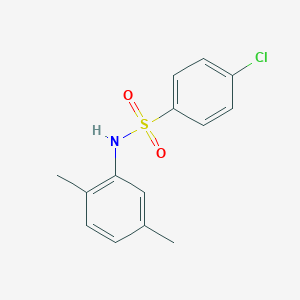

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Description

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS: 7454-68-4) is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the para position and an anilino group bearing 2,5-dimethylphenyl substituents. Its molecular formula is C₁₄H₁₄ClNO₂S, with a molar mass of 295.78 g/mol . The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.624 Å, b = 11.165 Å, c = 13.845 Å, and angles α = 74.64°, β = 67.65°, γ = 82.20° . The asymmetric unit contains two independent molecules, each exhibiting distinct C—SO₂—NH—C torsion angles of 65.3° and 54.6°, which influence its conformational flexibility .

Synthetically, it is prepared by reacting 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline in aqueous ethanol, followed by recrystallization to achieve high purity . The compound’s hydrogen-bonded dimeric aggregates (N—H⋯O interactions) contribute to its crystalline stability .

Properties

IUPAC Name |

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARWRMTEQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304141 | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-68-4 | |

| Record name | NSC164352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties. Its sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), competing with it for enzyme binding sites, particularly in the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis pathways in microorganisms .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. Its mechanism involves the inhibition of folate synthesis, which is essential for bacterial growth and survival. Additionally, it has shown potential as an antifungal agent, further expanding its therapeutic applications.

Anticancer Properties

Studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The compound induces apoptosis in these cells through a dose-dependent mechanism, highlighting its potential as an anticancer therapeutic agent.

Biological Studies

Enzyme Inhibition Studies

The compound is employed in biological research to investigate enzyme inhibition and protein interactions. Its ability to inhibit DHPS makes it a valuable tool for studying folate metabolism in microorganisms and assessing the efficacy of potential drug candidates targeting similar pathways .

Structure-Activity Relationship (SAR) Studies

this compound is also used in SAR studies to understand how structural modifications affect biological activity. By synthesizing derivatives with varying substituents on the phenyl ring, researchers can assess changes in binding affinity and inhibitory potency against target enzymes .

Industrial Applications

Intermediate for Dyes and Pigments

In addition to its pharmaceutical applications, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. The sulfonamide group enhances its reactivity in various chemical transformations, making it suitable for industrial synthesis processes .

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited potent inhibitory activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : A research article highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study demonstrated that treatment with varying concentrations led to significant cell death through mechanisms involving caspase activation.

- Enzyme Inhibition Analysis : A detailed investigation into the enzyme inhibition properties of this sulfonamide revealed that it effectively competes with PABA for binding to DHPS. This study provided insights into its potential use as a lead compound for developing new antimicrobial agents targeting folate biosynthesis .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous sulfonamides highlight the impact of substituent positioning and electronic effects. Key compounds include:

Table 1: Structural and Crystallographic Comparison

Key Observations :

Torsion Angle Variability :

- The C—SO₂—NH—C torsion angle in compound I (65.3°, 54.6°) differs significantly from II (34.7°) and III (69.1°, 82.6°), indicating that ortho-methyl group positioning (2,5 vs. 2,3 or 2,6) alters molecular conformation . For example, the 2,6-dimethyl analog exhibits a torsion angle of -69.9°, reflecting steric hindrance from the ortho-methyl groups .

Ring Tilt and Hydrogen Bonding: The sulfonyl and anilino benzene rings in I are tilted by 59.3° and 45.8°, compared to -70.3° in II and 40.4° in IV. These differences correlate with hydrogen-bonding patterns, which stabilize crystal packing .

Biological Implications: While I lacks explicit activity data, structurally related sulfonamides demonstrate varied bioactivity. For instance, 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide inhibits β-amyloid aggregation (IC₅₀ = 13 μM) , and BMS-299897 (a γ-secretase inhibitor with a difluorophenyl substituent) reduces Aβ peptides in Alzheimer’s models . This suggests that electron-withdrawing groups (e.g., Cl) and aryl substitutions modulate target interactions.

Synthetic Flexibility: Substituent position affects synthesis conditions. For example, I is synthesized in aqueous ethanol , while analogs like 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide require deep eutectic solvents (ChCl/Gly) for improved yield .

Biological Activity

4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound is its ability to inhibit certain enzymes, notably dihydropteroate synthase (DHPS). This enzyme is critical in the folate synthesis pathway in microorganisms. The sulfonamide group of this compound mimics para-aminobenzoic acid (PABA), thereby competing with it for binding to DHPS. This competition leads to a disruption in folic acid synthesis, which is essential for microbial growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest its potential utility in treating bacterial infections.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). Notably, it induces apoptosis in these cells through a dose-dependent mechanism . The selectivity of this compound against cancer cells compared to normal cells indicates a favorable therapeutic window.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 0.65 μM. This level of activity is comparable to standard chemotherapeutic agents like doxorubicin but with a better selectivity index .

- Flow Cytometry Analysis : Flow cytometry assays revealed that the compound significantly induces apoptosis in treated cancer cell lines, suggesting its mechanism involves triggering programmed cell death pathways .

- Enzyme Inhibition Studies : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. Such inhibition could be leveraged for therapeutic strategies against cancers where CA IX plays a role.

Pharmacokinetic Considerations

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Computational models indicate potential interactions with various biomolecules involved in cardiovascular regulation, further broadening its therapeutic implications .

Data Summary Table

| Activity Type | Target/Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | N/A | Enzyme inhibition |

| Anticancer | MCF-7 | 0.65 μM | Apoptosis induction |

| Anticancer | CEM-13 | N/A | Enzyme inhibition |

| Carbonic Anhydrase Inhibition | CA IX | N/A | Competitive inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, and how can purity be ensured?

- Methodology : The compound is synthesized via sulfonation of chlorobenzene using chlorosulfonic acid in chloroform at 0°C, followed by reaction with 2,5-dimethylaniline. Key steps include:

- Dropwise addition of chlorosulfonic acid to chlorobenzene in chloroform under controlled temperature (273 K) to minimize side reactions .

- Isolation of 4-chlorobenzenesulfonyl chloride by washing with cold water and slow evaporation of the chloroform layer.

- Recrystallization from aqueous ethanol to achieve high purity (>95%) and constant melting point .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR : Peaks at ~3247 cm⁻¹ (N-H stretch), ~1334–1160 cm⁻¹ (S=O symmetric/asymmetric stretching), and aromatic C-H bending at 757–830 cm⁻¹ .

- ¹H NMR : Signals at δ 6.82–7.67 ppm (aromatic protons) and δ 2.2 ppm (methyl groups) confirm substituent positions .

- X-ray Crystallography :

- Triclinic crystal system (space group P1) with unit cell parameters a = 10.624 Å, b = 11.165 Å, c = 13.845 Å.

- Torsion angles (C—SO₂—NH—C) of 65.3° and 54.6° indicate molecular twisting, while N—H⋯O hydrogen bonds stabilize dimeric aggregates .

Q. What are the key structural features influencing intermolecular interactions?

- Hydrogen Bonding : N—H⋯O(S) interactions (2.06–2.14 Å) form dimeric aggregates, critical for crystal packing .

- Torsional Flexibility : Substituent positions on the aniline ring (2,5-dimethyl vs. 3,5-dimethyl) alter torsion angles by up to 20°, affecting molecular planarity and packing efficiency .

Advanced Research Questions

Q. How do substituent positions on the aniline ring affect molecular conformation and bioactivity?

- Structural Impact :

| Substituent Position | C—SO₂—NH—C Torsion Angle | Dihedral Angle (Sulfonyl/Aniline Rings) |

|---|---|---|

| 2,5-dimethyl | 65.3°, 54.6° | 59.3°, 45.8° |

| 3,5-dimethyl | -69.5°, 66.1° | 49.0°, 61.7° |

| 2,6-dimethyl | -69.9° | 31.9° |

- Larger torsion angles correlate with reduced planarity, potentially altering solubility and binding affinity .

Q. How can discrepancies in crystallographic data (e.g., torsion angles) be resolved during refinement?

- Refinement Strategies :

- Use SHELXL for least-squares refinement with restraints on N—H bond lengths (0.86 ± 0.02 Å) and isotropic displacement parameters .

- Validate models using Rint (<5%) and goodness-of-fit (S ≈ 1.0). For example, R[F² > 2σ(F²)] = 0.040 and wR(F²) = 0.118 were achieved in recent studies .

Q. What computational methods predict biological activity based on structural data?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) using force fields (CHARMM/AMBER) to assess stability of sulfonamide-protein complexes.

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial MIC data. For example, electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency against S. aureus (MIC = 16 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.